molecular formula C8H10ClNS B056760 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine CAS No. 123279-77-6

2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

Cat. No. B056760
M. Wt: 187.69 g/mol
InChI Key: LODRKBZVDBEJPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine, also known as THTP, is a chemical compound that has been extensively studied for its potential applications in medicinal chemistry. THTP has been found to possess a range of biological activities, including antimicrobial, antifungal, and antitumor properties.

Mechanism Of Action

The mechanism of action of 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is not fully understood. However, it has been proposed that 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine exerts its biological activities by inhibiting the activity of enzymes involved in key metabolic pathways. For example, 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In addition, 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been found to possess a range of biochemical and physiological effects. For example, 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been found to induce apoptosis, or programmed cell death, in cancer cells. 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has also been found to inhibit the growth and proliferation of cancer cells. In addition, 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been found to reduce inflammation and oxidative stress in various cell types.

Advantages And Limitations For Lab Experiments

2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. In addition, 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been found to possess a range of biological activities, making it a useful tool for studying various cellular processes.
However, there are also limitations to using 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine in lab experiments. For example, 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been found to be toxic to some cell types at high concentrations. In addition, the mechanism of action of 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is not fully understood, which may limit its usefulness in some experimental contexts.

Future Directions

There are several future directions for research on 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine. One area of research is to further investigate the mechanism of action of 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine. This may involve identifying the specific enzymes and pathways that are targeted by 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine. Another area of research is to explore the potential applications of 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine in drug development. For example, 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine may be used as a lead compound for the development of new antimicrobial or antitumor agents. Finally, future research may also focus on optimizing the synthesis method of 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine to improve yield and purity.

Synthesis Methods

The synthesis of 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine involves the reaction of 2-chloro-3-formylthiophene with methylamine and ammonium acetate. The resulting product is then subjected to a series of reactions to form the final compound. The synthesis of 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess antimicrobial activity against a range of bacterial and fungal strains, including drug-resistant strains. 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has also been found to possess antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been found to possess anti-inflammatory and antioxidant properties.

properties

CAS RN

123279-77-6

Product Name

2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

Molecular Formula

C8H10ClNS

Molecular Weight

187.69 g/mol

IUPAC Name

2-chloro-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine

InChI

InChI=1S/C8H10ClNS/c1-10-3-2-6-4-8(9)11-7(6)5-10/h4H,2-3,5H2,1H3

InChI Key

LODRKBZVDBEJPB-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C1)SC(=C2)Cl

Canonical SMILES

CN1CCC2=C(C1)SC(=C2)Cl

synonyms

Thieno[2,3-c]pyridine, 2-chloro-4,5,6,7-tetrahydro-6-methyl- (9CI)

Origin of Product

United States

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